molecular formula C15H13Cl2NO3 B2446323 N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide CAS No. 955826-04-7

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide

Cat. No.: B2446323
CAS No.: 955826-04-7
M. Wt: 326.17
InChI Key: OHJZBLHFOUEIMR-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2,5-dimethoxybenzamide is a chemical compound of interest in chemical and pharmaceutical research. This benzamide derivative features a 3,5-dichlorophenyl group attached to a 2,5-dimethoxybenzamide core, a scaffold known to be explored in medicinal chemistry . While specific biological data for this compound is not widely published, the structural motif of N-(dichlorophenyl)benzamide is recognized in scientific literature. Related compounds with dichlorophenyl substituents have been utilized in crystallography studies to investigate molecular conformations and intermolecular interactions, such as how the amide group adopts a trans conformation and forms hydrogen-bonded chains in the solid state . Furthermore, the 2,5-dimethoxyphenyl subunit is a significant pharmacophore in certain classes of bioactive compounds and has been identified in research targeting selective agonists for serotonin receptors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to use this high-purity compound as a building block or reference standard in their investigations.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-12-3-4-14(21-2)13(8-12)15(19)18-11-6-9(16)5-10(17)7-11/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJZBLHFOUEIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 2,5-dimethoxyaniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Scientific Research Applications

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with specific receptors .

Comparison with Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-dichlorophenyl isocyanate
  • 3,5-dichlorophenyl isothiocyanate

Comparison: N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide is unique due to the presence of both dichlorophenyl and dimethoxybenzamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Biological Activity

N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic effects and mechanisms of action. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C12_{12}H12_{12}Cl2_{2}N\O2_{2}
  • Molecular Weight : 285.14 g/mol
  • Functional Groups : The compound contains a dichlorophenyl moiety and methoxy groups which are known to influence its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can occur through competitive or non-competitive binding to the active sites or allosteric sites of the enzymes .
  • Receptor Modulation : It may also interact with various receptors, modulating signaling pathways that are vital for cellular function and communication .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In a study screening a drug library on multicellular spheroids, it was identified as a promising candidate for further development as an anticancer agent .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of proliferation .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications:

  • Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines in various models of inflammation. This suggests a potential role in treating inflammatory diseases .
  • Research Findings : A study indicated that compounds with similar structures often exhibit significant anti-inflammatory activity through modulation of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation,
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationModulates signaling pathways

Case Study 1: Anticancer Screening

In a notable study published in 2019, researchers screened a library of compounds for their ability to inhibit cancer cell growth. This compound was found to significantly reduce the viability of several cancer cell lines, indicating its potential as an effective anticancer agent. The study emphasized the need for further investigation into its mechanism and therapeutic applicability .

Case Study 2: Anti-inflammatory Research

Another study explored the anti-inflammatory properties of compounds similar to this compound. The results demonstrated that these compounds could effectively downregulate inflammatory markers in vitro and in vivo models. This finding supports the hypothesis that such compounds could be developed into treatments for chronic inflammatory conditions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2,5-dimethoxybenzamide, and how can its structure be validated?

  • Synthesis :

  • Route 1 : Use a coupling reaction between 3,5-dichloroaniline and 2,5-dimethoxybenzoyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst to enhance efficiency .

  • Route 2 : Employ a microwave-assisted synthesis to reduce reaction time, using dimethylformamide (DMF) as a solvent and triethylamine as a base .

    • Validation :
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the presence of dichlorophenyl protons (δ 7.2–7.5 ppm) and dimethoxy groups (δ 3.8–4.0 ppm) .

  • IR Spectroscopy : Identify amide C=O stretching (~1650 cm1^{-1}) and aromatic C-Cl vibrations (~750 cm1^{-1}) .

  • Mass Spectrometry : Confirm molecular weight (expected [M+H]+^+: ~350.7 g/mol) .

    Synthesis Method Yield (%)Purity (HPLC)Key Reagents
    DCM/DMAP7898.5%DMAP, DCM
    Microwave (DMF)8599.1%DMF, Et3_3N

Q. What physicochemical properties are critical for experimental design?

  • Solubility : Low aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .
  • Stability : Stable at 4°C for 6 months in dark conditions; degrades at >40°C (TGA data) .
  • LogP : ~3.2 (predicted), indicating moderate lipophilicity for cellular uptake .

Advanced Questions

Q. How can researchers investigate the compound’s mechanism of action, particularly enzyme/receptor interactions?

  • Target Identification :

  • Enzyme Assays : Test inhibition of phosphodiesterase 4 (PDE4) using fluorescence-based assays (IC50_{50} determination) .

  • Receptor Binding : Screen against serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors via radioligand displacement assays .

    • Metabolic Studies : Evaluate cytochrome P450 (CYP) interactions using liver microsomes and LC-MS to monitor metabolite formation .
    Target Assay TypeKey FindingReference
    PDE4FluorescenceIC50_{50} = 1.2 µM
    5-HT2A_{2A}RadioligandKi_i = 85 nM

Q. How should contradictions in biological activity data be resolved?

  • Assay Variability : Compare protocols for differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. ethanol), and incubation times .
  • Structural Analogs : Test derivatives (e.g., replacing Cl with F) to determine if activity is substituent-dependent .
  • Dose-Response Analysis : Ensure full dose curves (e.g., 0.1–100 µM) to avoid false negatives from narrow concentration ranges .

Q. What strategies optimize bioactivity through structural modifications?

  • Substituent Effects :

  • Electron-Withdrawing Groups : Replace 3,5-Cl with CF3_3 to enhance receptor binding affinity .

  • Methoxy Positioning : Shift 2,5-dimethoxy to 3,4-dimethoxy to improve solubility without losing activity .

    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4 or 5-HT2A_{2A} .
    Derivative PDE4 IC50_{50} (µM)Solubility (mg/mL)
    Parent Compound1.20.09
    3,5-CF3_3 Analog0.80.05
    3,4-Dimethoxy Analog1.50.15

Methodological Notes

  • Data Contradictions : Always cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Synthetic Optimization : Monitor reaction progress via TLC with UV visualization to minimize byproducts .

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